molecular formula C23H22N6O2 B11639472 2-Ethyl-3-methyl-1-({2-[(4-nitrophenyl)amino]ethyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Ethyl-3-methyl-1-({2-[(4-nitrophenyl)amino]ethyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11639472
M. Wt: 414.5 g/mol
InChI Key: HVBUSTRLRGGOLC-UHFFFAOYSA-N
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Description

2-ETHYL-3-METHYL-1-{[2-(4-NITROANILINO)ETHYL]AMINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of pyridobenzimidazole derivatives. This compound is characterized by its unique structure, which includes a pyridobenzimidazole core, an ethyl and methyl substitution, and a nitroanilinoethylamino group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-3-METHYL-1-{[2-(4-NITROANILINO)ETHYL]AMINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Pyridobenzimidazole Core: This step involves the cyclization of appropriate precursors to form the pyridobenzimidazole core. Common reagents used in this step include aromatic amines and aldehydes under acidic or basic conditions.

    Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups are introduced through alkylation reactions. Alkyl halides such as ethyl bromide and methyl iodide are commonly used reagents.

    Attachment of the Nitroanilinoethylamino Group: This step involves the nucleophilic substitution reaction where the nitroanilinoethylamino group is attached to the pyridobenzimidazole core. Reagents such as nitroaniline and ethylamine are used under controlled conditions.

    Formation of the Cyanide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-3-METHYL-1-{[2-(4-NITROANILINO)ETHYL]AMINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding alcohols or ketones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanide group, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN) under basic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ETHYL-3-METHYL-1-{[2-(4-NITROANILINO)ETHYL]AMINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-ETHYL-3-METHYL-1-{[2-(4-NITROANILINO)ETHYL]AMINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The nitroanilinoethylamino group plays a crucial role in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    2-ETHYL-3-METHYL-1-{[2-(4-AMINOANILINO)ETHYL]AMINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE: Similar structure but with an amino group instead of a nitro group.

    2-ETHYL-3-METHYL-1-{[2-(4-METHOXYANILINO)ETHYL]AMINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-ETHYL-3-METHYL-1-{[2-(4-NITROANILINO)ETHYL]AMINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE imparts unique chemical and biological properties, such as increased reactivity in reduction reactions and potential for specific biological activities. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C23H22N6O2

Molecular Weight

414.5 g/mol

IUPAC Name

2-ethyl-3-methyl-1-[2-(4-nitroanilino)ethylamino]pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C23H22N6O2/c1-3-18-15(2)19(14-24)23-27-20-6-4-5-7-21(20)28(23)22(18)26-13-12-25-16-8-10-17(11-9-16)29(30)31/h4-11,25-26H,3,12-13H2,1-2H3

InChI Key

HVBUSTRLRGGOLC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCNC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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